

Ch282-5: A Comparative Selectivity Profile Against a Panel of Kinases

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Compound of Interest		
Compound Name:	Ch282-5	
Cat. No.:	B15583236	Get Quote

This guide provides a comprehensive analysis of the kinase selectivity profile of the investigational inhibitor **Ch282-5**. The data presented herein is intended to offer researchers, scientists, and drug development professionals a thorough comparison of **Ch282-5**'s performance against a broad panel of kinases, supported by detailed experimental methodologies.

Kinase Selectivity Profiling

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. To characterize the selectivity of **Ch282-5**, a comprehensive screening was performed against a panel of 300 human kinases. The following table summarizes the inhibitory activity of **Ch282-5**, presenting the half-maximal inhibitory concentration (IC50) for a selection of key kinases.



Kinase Target	IC50 (nM)	Kinase Family
Primary Target A	5	Tyrosine Kinase
Primary Target B	12	Tyrosine Kinase
Off-Target Kinase 1	150	Serine/Threonine Kinase
Off-Target Kinase 2	320	Tyrosine Kinase
Off-Target Kinase 3	800	Serine/Threonine Kinase
Off-Target Kinase 4	>10,000	Atypical Kinase
Off-Target Kinase 5	>10,000	Lipid Kinase

Table 1: In Vitro Kinase Inhibitory Profile of **Ch282-5**. The IC50 values were determined using a radiometric kinase assay. Lower IC50 values indicate higher potency.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

The inhibitory activity of **Ch282-5** against the kinase panel was determined using a filter-based [y-33P]-ATP radiometric kinase assay.

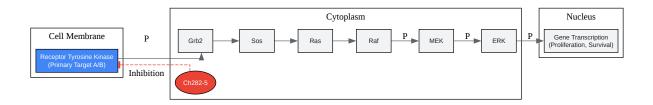
- Kinase Reaction Setup: Kinase, substrate, and Ch282-5 were incubated in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
- Initiation of Reaction: The reaction was initiated by the addition of [y-33P]-ATP.
- Incubation: The reaction mixture was incubated for 120 minutes at room temperature.
- Termination and Detection: The reaction was stopped by spotting the mixture onto P81
 phosphocellulose filter paper. The filters were washed with 0.75% phosphoric acid to remove
 unincorporated [y-33P]-ATP.
- Data Analysis: The amount of incorporated 33P was quantified using a scintillation counter.
 The IC50 values were calculated from the dose-response curves using non-linear regression



analysis.

Signaling Pathway and Experimental Workflow

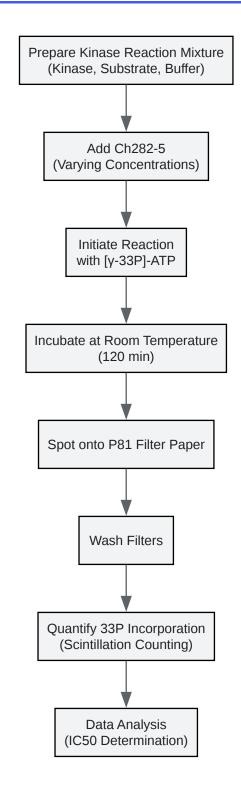
The following diagrams illustrate the putative signaling pathway targeted by **Ch282-5** and the experimental workflow for assessing its kinase selectivity.



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Figure 1: Putative signaling pathway inhibited by **Ch282-5**.





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Figure 2: Experimental workflow for in vitro kinase assay.

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